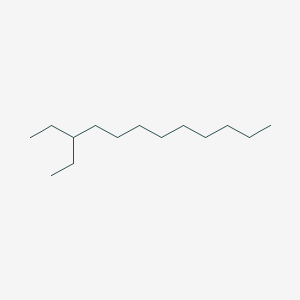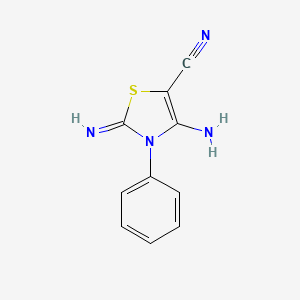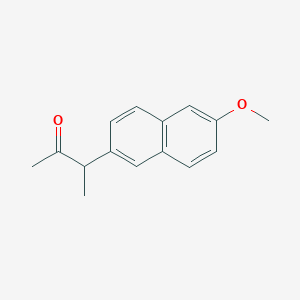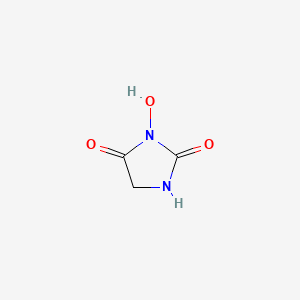
Dodecane, 3-ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane, 3-ethyl: is a branched alkane with the molecular formula C14H30. It is a hydrocarbon consisting of a dodecane backbone with an ethyl group attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Dodecane, 3-ethyl can be achieved through various synthetic routes. One common method involves the alkylation of dodecane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dodecene in the presence of ethylene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as palladium or platinum supported on carbon .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecane, 3-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the hydrogenation of double bonds if present, although this compound is already a saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2), bromine (Br2) with UV light or radical initiators
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: No significant change as it is already saturated
Substitution: Halogenated alkanes (e.g., 3-chlorododecane, 3-bromododecane)
Applications De Recherche Scientifique
Dodecane, 3-ethyl has several applications in scientific research:
Chemistry: Used as a solvent and a reference compound in gas chromatography due to its well-defined properties.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a component in lubricants, greases, and as a diluent for other chemicals.
Mécanisme D'action
The mechanism of action of Dodecane, 3-ethyl primarily involves its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to dissolve non-polar substances, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Dodecane: A straight-chain alkane with the formula C12H26.
3-Methyldodecane: A branched alkane with a methyl group attached to the third carbon of dodecane.
2-Ethyldodecane: A branched alkane with an ethyl group attached to the second carbon of dodecane.
Uniqueness: Dodecane, 3-ethyl is unique due to the specific position of the ethyl group on the third carbon atom, which can influence its physical and chemical properties compared to other isomers. This positional isomerism can affect its boiling point, melting point, and reactivity in chemical reactions .
Propriétés
Numéro CAS |
57297-82-2 |
|---|---|
Formule moléculaire |
C14H30 |
Poids moléculaire |
198.39 g/mol |
Nom IUPAC |
3-ethyldodecane |
InChI |
InChI=1S/C14H30/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h14H,4-13H2,1-3H3 |
Clé InChI |
RPDFRSKJKOQCIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)



![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)




